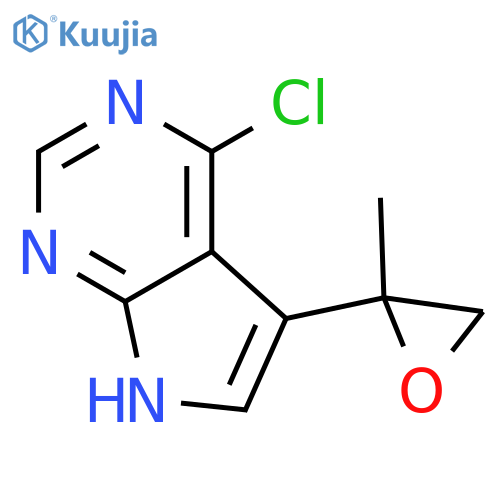Cas no 2229375-85-1 (4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)
4-クロロ-5-(2-メチルオキシラン-2-イル)-7H-ピロロ[2,3-d]ピリミジンは、高度に機能化された複素環式化合物であり、医薬品中間体や創薬研究において重要な役割を果たします。この化合物は、ピロロ[2,3-d]ピリミジン骨格にクロロ基とエポキシ(オキシラン)基が選択的に導入された構造特徴を持ち、分子内に複数の反応性サイトを有しています。特にエポキシ基の立体障害を伴う配置により、位置選択的な求核反応が可能となり、多様な誘導体合成への応用が期待されます。その特異的な分子構造は、キナーゼ阻害剤や抗がん剤候補化合物の設計において有用な構築ブロックとしての潜在性を示しています。

2229375-85-1 structure
商品名:4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine
- 2229375-85-1
- 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- EN300-1993220
-
- インチ: 1S/C9H8ClN3O/c1-9(3-14-9)5-2-11-8-6(5)7(10)12-4-13-8/h2,4H,3H2,1H3,(H,11,12,13)
- InChIKey: FMIAJJYKINZZKE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=NC=N1)NC=C2C1(C)CO1
計算された属性
- せいみつぶんしりょう: 209.0355896g/mol
- どういたいしつりょう: 209.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 54.1Ų
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993220-0.05g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-2.5g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-1g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-10g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-0.25g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-1.0g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 1g |
$1485.0 | 2023-05-26 | ||
| Enamine | EN300-1993220-0.5g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1993220-10.0g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 10g |
$6390.0 | 2023-05-26 | ||
| Enamine | EN300-1993220-5.0g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 5g |
$4309.0 | 2023-05-26 | ||
| Enamine | EN300-1993220-0.1g |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
2229375-85-1 | 0.1g |
$1307.0 | 2023-09-16 |
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2229375-85-1 (4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
